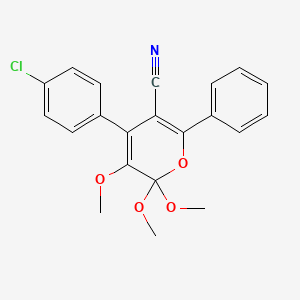
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorocinnamaldehyde with appropriate reagents under controlled conditions. For example, a solution of 4-chlorocinnamaldehyde can be reacted with n-butyllithium in anhydrous ether at low temperatures to form an intermediate, which is then further reacted with other reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl- include:
- 3-(4-Chlorophenyl)acrylaldehyde
- 4-(4-Bromophenyl)-3-nitro-2,6-diphenyl-3,4-dihydro-2H-pyran-5-carbonitrile
Uniqueness
What sets 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-2,2,3-trimethoxy-6-phenyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pyran ring, carbonitrile group, and multiple methoxy groups makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
61223-21-0 |
|---|---|
Molecular Formula |
C21H18ClNO4 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5,6,6-trimethoxy-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C21H18ClNO4/c1-24-20-18(14-9-11-16(22)12-10-14)17(13-23)19(15-7-5-4-6-8-15)27-21(20,25-2)26-3/h4-12H,1-3H3 |
InChI Key |
LSNALSBFFWQCDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















